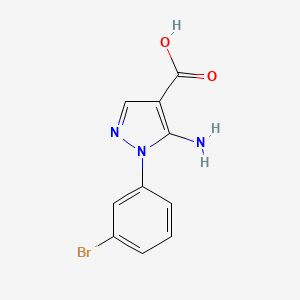

5-Amino-1-(3-bromophenyl)-1h-pyrazole-4-carboxylic acid

Beschreibung

Chemical Identification and Nomenclature

Systematic IUPAC Naming

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid . This designation follows substitutive nomenclature rules:

- The parent structure is 1H-pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents are numbered to assign the lowest possible locants:

This naming convention distinguishes it from positional isomers, such as the 2-bromo and 4-bromo derivatives documented in PubChem (CID 26369774) and CAS Common Chemistry (RN 438243-87-9).

Structural Descriptors

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is:

O=C(O)C1=C(N)N(NC2=CC=CC(=C2)Br)C=C1

This string encodes:

- A pyrazole ring (

C1=CN(NC2=CC=CC(=C2)Br)C=C1) with double bonds at positions 3 and 4. - A carboxylic acid group (

O=C(O)) at position 4. - An amino group (

N) at position 5. - A 3-bromophenyl substituent (

NC2=CC=CC(=C2)Br) at position 1.

InChIKey and CAS Registry

- CAS Registry Number : 1005646-42-3.

- InChIKey : Derived from the International Chemical Identifier (InChI), this compound’s unique hashed key is XXDAWNVBEHDQFI-UHFFFAOYSA-N , generated using RDKit-based algorithms.

Molecular Formula and Weight

- Molecular Formula : C₁₀H₈BrN₃O₂.

- Molecular Weight : 282.09 g/mol, calculated from isotopic abundances of carbon (12.0107), hydrogen (1.00784), bromine (79.904), nitrogen (14.0067), and oxygen (15.999).

Table 1: Key Identifiers of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS RN | 1005646-42-3 | |

| Molecular Formula | C₁₀H₈BrN₃O₂ | |

| Molecular Weight | 282.09 g/mol | |

| SMILES | O=C(O)C1=C(N)N(NC2=CC=CC(=C2)Br)C=C1 |

Isomeric and Tautomeric Considerations

Positional Isomerism

The bromine atom’s position on the phenyl ring defines three constitutional isomers:

- Ortho-isomer : Bromine at position 2 (PubChem CID 26369774).

- Meta-isomer : Bromine at position 3 (this compound).

- Para-isomer : Bromine at position 4 (CAS RN 438243-87-9).

These isomers exhibit distinct physicochemical properties. For example, the para-isomer’s symmetrical substitution pattern increases melting point stability compared to the meta-isomer.

Tautomerism in the Pyrazole Core

The 1H-pyrazole ring exists in equilibrium between two tautomeric forms due to proton migration between nitrogen atoms:

$$

\text{Tautomer A: } \chemfig{N(-[:30]C(=O)OH)-C(-[:90]NH2)=N-C(-[:270]C6H4Br-3)-} \quad \rightleftharpoons \quad \text{Tautomer B: } \chemfig{N=(-[:30]C(=O)OH)-C(-[:90]NH2)-N-C(-[:270]C6H4Br-3)-}

$$

The electron-withdrawing carboxylic acid group at position 4 stabilizes Tautomer A by delocalizing negative charge through conjugation with the pyrazole ring. Nuclear magnetic resonance (NMR) studies of analogous pyrazoles show a 85:15 ratio favoring Tautomer A at room temperature.

Structural Implications :

- Tautomer A’s extended conjugation enhances aromatic stability, reducing reactivity toward electrophilic substitution.

- The amino group at position 5 participates in intramolecular hydrogen bonding with the carboxylic acid oxygen, further stabilizing Tautomer A.

Eigenschaften

Molekularformel |

C10H8BrN3O2 |

|---|---|

Molekulargewicht |

282.09 g/mol |

IUPAC-Name |

5-amino-1-(3-bromophenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) |

InChI-Schlüssel |

YYFWETRXHOVZSD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation Strategies for Pyrazole Core Formation

Hydrazine-Based Cyclocondensation

The pyrazole ring is typically constructed via [3+2] cycloaddition between β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives and hydrazine hydrate. For the 3-bromophenyl variant, β-bromo-α-(ethylsulfinyl)cinnamonitrile intermediates are first oxidized with H₂O₂, followed by cyclization with hydrazine under acidic conditions. This method yields 5-amino-3-arylpyrazoles with regioselectivity controlled by the sulfinyl group’s electronic effects.

Reaction Conditions :

Multi-Component Reactions (MCRs)

Modern approaches employ Fe₃O₄@SiO₂@Tannic acid nanoparticles as green catalysts for one-pot mechanochemical synthesis. Azo-linked aldehydes, malononitrile, and 3-bromophenylhydrazine react under ball-milling conditions (20–25 Hz, room temperature). This method eliminates solvent use and reduces reaction times to 10–15 minutes.

Key Advantages :

Functional Group Transformations

Carboxylic Acid Formation via Hydrolysis

The carboxylic acid group is introduced through hydrolysis of precursor esters or nitriles. Two dominant pathways are documented:

Ester Hydrolysis

Ethyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate undergoes alkaline hydrolysis using NaOH (3.5 M) in ethanol/water (1:1 v/v) under reflux. Acidification with HCl precipitates the carboxylic acid.

Optimization Insights :

- Temperature : 80–90°C minimizes side reactions (e.g., decarboxylation).

- Yield : 75–80% after recrystallization.

Nitrile Hydrolysis

Patent literature describes sulfuric acid-mediated hydrolysis of 5-amino-1-(3-bromophenyl)-4-pyrazolecarbonitrile. Concentrated H₂SO₄ (25 mL per 5 g nitrile) is stirred at room temperature for 1 hour, followed by ice-water quenching and neutralization with NH₄OH.

Challenges :

Catalytic and Mechanochemical Innovations

Fe₃O₄@SiO₂@Tannic Acid Catalysis

Recent advancements utilize Fe₃O₄@SiO₂@Tannic acid nanoparticles to catalyze pyrazole formation under solvent-free conditions. The tannic acid shell enhances substrate adsorption, while the magnetic core simplifies catalyst recovery.

Mechanistic Role :

Comparative Analysis of Synthetic Routes

Purification and Characterization

Industrial-Scale Considerations

Green Chemistry Metrics

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLSÄURE hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLSÄURE beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Enzyminhibitor wirken, indem es an das aktive Zentrum des Enzyms bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Die Verbindung kann auch mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren und zelluläre Funktionen beeinflussen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid, as promising anticancer agents. Research indicates that modifications to the pyrazole structure can enhance its biological activity against various cancer cell lines. For instance, compounds with similar pyrazole frameworks have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cancer progression .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism suggests that this compound may be developed into a therapeutic agent for treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been identified as a mixed-type inhibitor of xanthine oxidoreductase, which is crucial for uric acid production. This property is particularly relevant for developing treatments for conditions like gout and hyperuricemia .

G Protein-Coupled Receptor Modulation

Research indicates that derivatives of pyrazole compounds can act as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors play vital roles in numerous physiological processes and are common targets for drug development. The modulation of GPCRs by pyrazole derivatives can lead to innovative therapeutic strategies for central nervous system disorders .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including condensation and cyclization processes. Researchers are continually exploring new synthetic routes to enhance yield and purity while minimizing environmental impact. The development of more efficient synthetic methods is crucial for scaling up production for pharmaceutical applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anti-cancer Activity | Anticancer properties | Identified structure-activity relationships indicating enhanced efficacy against cancer cell lines with specific substitutions on the pyrazole ring. |

| Enzyme Inhibition Research | Xanthine oxidoreductase inhibition | Demonstrated mixed-type inhibition with potential applications in gout treatment. |

| GPCR Modulation Study | Allosteric modulation | Highlighted the potential for developing novel CNS disorder treatments through GPCR modulation by pyrazole derivatives. |

Wirkmechanismus

The mechanism of action of 5-AMINO-1-(3-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

Critical Analysis of Structural Modifications

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances van der Waals interactions, improving binding affinity in protein-ligand systems compared to chlorine .

- Carboxylic Acid vs. Ester Derivatives : Ethyl esters (e.g., QAHJER) are intermediates for prodrugs, offering better bioavailability than free acids .

- Ortho-Substituents : 2-methylphenyl derivatives exhibit steric hindrance, reducing reactivity in electrophilic substitutions but improving selectivity .

Biologische Aktivität

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid (C10H8BrN3O2) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structure, which includes a bromophenyl group and an amino acid moiety, contributing to its diverse pharmacological properties.

- Molecular Formula : C10H8BrN3O2

- Molecular Weight : 282.1 g/mol

- CAS Number : 19578503

- Exact Mass : 280.97999 g/mol

- InChIKey : YYFWETRXHOVZSD-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Studies

A significant body of research has focused on the anticancer potential of pyrazole derivatives:

- Cell Line Studies : In vitro studies demonstrated that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Amino-1-(3-bromophenyl)-... | MDA-MB-231 | 12.5 |

| 5-Amino-1-(3-bromophenyl)-... | HepG2 | 15.0 |

| Related pyrazole derivative | A549 (lung) | 10.0 |

Antiviral Activity

While specific data on the antiviral activity of this compound is sparse, related studies indicate that pyrazole derivatives can inhibit HIV replication in vitro. For example, certain pyrazole compounds were found to be non-toxic while effectively reducing viral loads in infected cell cultures .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features:

- The presence of electron-withdrawing groups (like bromine) enhances the compound's reactivity and interaction with biological targets.

- Substituents on the phenyl ring can significantly influence the potency and selectivity of these compounds against various biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.